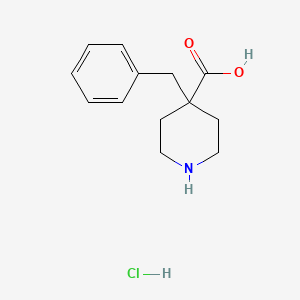

4-Benzylpiperidine-4-carboxylic acid hydrochloride

Description

4-Benzylpiperidine-4-carboxylic acid hydrochloride (CAS: 1184995-85-4) is a piperidine derivative featuring a benzyl group at the 4-position of the piperidine ring and a carboxylic acid moiety, which is stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . The compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting enzymes or receptors where the piperidine scaffold is pharmacologically relevant.

Properties

IUPAC Name |

4-benzylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLYONGTJHIFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Summary:

This widely used method starts with 1-benzyl-4-piperidone, which undergoes cyanation to introduce a nitrile group at the 4-position, followed by hydrolysis to yield the carboxylic acid, and finally conversion to the hydrochloride salt.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1-benzyl-4-piperidone, hydrocyanic acid, base catalyst, 0–15 °C | Cyanation at the 4-position to give 1-benzyl-4-cyanopiperidine |

| 2 | Aniline, reflux | Optional: Aniline addition if preparing anilino derivatives |

| 3 | Glacial acetic acid, crystallization | Isolation of intermediate |

| 4 | 70–90% sulfuric acid, 20–50 °C, 50–90 h | Hydrolysis of nitrile to carboxylic acid |

| 5 | Ice water, concentrated ammonia, pH 4–9 | Precipitation and isolation of acid |

| 6 | Concentrated hydrochloric acid, reflux, 10–20 h | Formation of hydrochloride salt, crystallization, filtration, drying |

| Parameter | Value/Range |

|---|---|

| Yield (overall, 3 steps) | ~41% (improved with optimization) |

| Reaction temperature | 0–50 °C (varies by step) |

| Reaction time | 10–90 h (varies by step) |

| Environmental aspects | Reduced organic solvent use |

| Purity (final product) | High, after crystallization |

- Avoids large amounts of organic solvents, improving environmental profile

- Relatively high yield with process optimization

- Scalable for industrial synthesis

- Use of hazardous reagents (e.g., hydrocyanic acid)

- Long reaction times in hydrolysis step

- Requires careful pH and temperature control for optimal yield and purity

Process Summary:

This approach involves direct N-benzylation of piperidine-4-carboxylic acid, followed by conversion to the hydrochloride salt.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid, benzyl bromide, base, solvent (e.g., dichloroethane or acetonitrile) | N-benzylation under reflux |

| 2 | Hydrolysis (if required), crystallization | Isolation of N-benzyl-4-piperidinecarboxylic acid |

| 3 | Concentrated hydrochloric acid, crystallization | Formation of hydrochloride salt |

| Parameter | Value/Range |

|---|---|

| Yield | Up to 99% (reported) |

| Reaction temperature | Reflux (solvent-dependent) |

| Reaction time | Several hours |

| Purity (final product) | High, after crystallization |

- High yield and purity

- Shorter reaction time compared to cyanation–hydrolysis

- Avoids hazardous cyanide reagents

- Benzyl bromide is expensive

- Solvent recovery (especially acetonitrile) can be challenging

- Requires nitrogen protection to avoid oxidation of benzaldehyde byproducts

Comparative Analysis Table

| Method | Key Reagents | Yield | Environmental Impact | Scalability | Notable Challenges |

|---|---|---|---|---|---|

| Cyanation–Hydrolysis | HCN, sulfuric acid | ~41%+ | Moderate | High | Toxic reagents, long hydrolysis |

| Benzylation of Piperidine Acid | Benzyl bromide, base | Up to 99% | Lower (if DCM used) | High | Cost, solvent recovery |

Technical Notes and Research Findings

Process Optimization:

Recent patents emphasize the importance of minimizing organic solvent usage and optimizing crystallization steps to improve yield and environmental safety.Purification:

Final products are typically purified by recrystallization from water or alcohol, followed by drying under vacuum to obtain the hydrochloride salt in high purity.Industrial Considerations:

For large-scale synthesis, the benzylation route is often preferred due to its higher yield and avoidance of highly toxic cyanide reagents, despite the higher cost of benzyl bromide.Alternative Methods: Literature reports also mention reductive amination and carboxylation strategies, but these are less commonly employed for this specific compound due to lower yields or more complex purification.

Chemical Reactions Analysis

4-Benzylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Benzylpiperidine-4-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for extensive modifications, making it useful for creating complex organic molecules.

Key Reactions :

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The benzyl group can be substituted with various functional groups.

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound is investigated for its role as a biochemical probe. It aids in studying enzyme interactions and understanding metabolic pathways due to its ability to modulate enzyme activity.

Potential Biological Applications :

- Investigating enzyme kinetics and inhibition.

- Studying receptor-ligand interactions.

Medicine

The therapeutic potential of this compound is being explored, particularly in the treatment of neurological disorders. Its structural features allow it to interact with various neurotransmitter systems, suggesting possible applications in pain management and neuropharmacology.

Clinical Research Insights :

- Preliminary studies indicate that derivatives of this compound may exhibit analgesic properties similar to opioids.

- Ongoing research aims to evaluate its efficacy and safety in clinical settings.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Development of new pharmaceuticals |

| Biology | Biochemical probe for enzyme studies | Insights into metabolic pathways |

| Medicine | Potential treatment for neurological disorders | New analgesic options |

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound demonstrated efficient reaction conditions that minimized environmental impact while maximizing yield. The optimized synthesis process included steps that reduced the use of hazardous solvents, enhancing sustainability in chemical production.

Research evaluating the compound's interaction with specific enzymes revealed that it acts as a reversible inhibitor, providing insights into its potential use in drug design targeting metabolic pathways associated with pain and inflammation.

Mechanism of Action

The mechanism of action of 4-Benzylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological research. The compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .

Comparison with Similar Compounds

Key Properties :

- Solubility : Enhanced water solubility due to the hydrochloride salt.

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include using protective gloves and avoiding dust inhalation .

Comparison with Structurally Similar Compounds

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₇BrClNO₂

- Key Differences: Substitution of the benzyl group with a 4-bromobenzyl moiety.

- Applications : Brominated analogs are often explored for improved metabolic stability and target selectivity.

Piperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.6 g/mol .

- Key Differences :

- Lacks the benzyl group, resulting in reduced hydrophobicity and lower molecular weight.

- Simpler structure may limit versatility in drug design compared to benzyl-substituted derivatives.

- Applications : Used as a precursor for synthesizing more complex piperidine derivatives.

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₁ClFNO₂

- Smaller substituent (F vs. benzyl) reduces steric hindrance, which may improve enzyme active-site interactions.

Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Key Differences :

- Applications : Carbamate derivatives are explored for prodrug strategies due to their controlled release properties.

4-Benzylpiperidine

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 175.28 g/mol .

- Key Differences :

- Lacks both the carboxylic acid and hydrochloride salt, resulting in higher lipophilicity and lower aqueous solubility.

- Simpler structure is less polar, making it more suitable for crossing lipid membranes in drug delivery.

Key Observations :

- Hydrochloride salts universally improve solubility but introduce handling hazards (e.g., skin/eye irritation).

- Benzyl-substituted derivatives exhibit higher molecular weights and hydrophobicity, influencing their pharmacokinetic profiles.

- Halogenated analogs (Br, F) offer unique electronic properties for targeted drug design.

Biological Activity

4-Benzylpiperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H16ClN

- CAS Number : 1160245-54-4

The compound is characterized by a piperidine ring with a benzyl group and a carboxylic acid functional group, which contributes to its biological properties.

Research indicates that 4-benzylpiperidine derivatives can interact with various biological targets, including receptors and enzymes. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. This inhibition can enhance the levels of acetylcholine in the brain, improving cognitive function .

1. Anticancer Activity

Several studies have investigated the anticancer potential of 4-benzylpiperidine derivatives. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compounds induced apoptosis and showed better efficacy compared to standard chemotherapeutics like bleomycin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | FaDu | 10.5 | Apoptosis induction |

| Derivative B | A431 | 12.3 | Cell cycle arrest |

2. Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential applications in neurodegenerative diseases:

- Alzheimer's Disease Models : In animal models, derivatives demonstrated improvements in memory and learning tasks, likely due to increased acetylcholine levels .

3. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of 4-benzylpiperidine derivatives:

- In Vitro Antibacterial Assays : Certain derivatives showed activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .

Case Studies

- Neuroprotective Study :

- Cytotoxicity Evaluation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzylpiperidine-4-carboxylic acid hydrochloride, and what key reaction parameters influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions. For example, piperidine derivatives are often functionalized via nucleophilic substitution or carboxylation. A plausible route includes:

-

Step 1 : Reacting 4-benzylpiperidine with a carbonylating agent (e.g., chloroformate esters) under basic conditions.

-

Step 2 : Acid hydrolysis to generate the carboxylic acid moiety, followed by HCl salt formation .

-

Critical Parameters : Temperature (optimized at 0–25°C), solvent choice (e.g., dichloromethane), and stoichiometry of reagents (e.g., 1.2 equivalents of benzyl chloroformate) .

Reaction Condition Example Impact on Yield Solvent Dichloromethane Higher solubility of intermediates Base Triethylamine Neutralizes HCl, drives reaction forward Reaction Time 12–24 hours Ensures complete conversion

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm piperidine ring protons (δ 1.5–3.0 ppm) and benzyl group aromatic signals (δ 7.2–7.4 ppm). Carboxylic acid protons may appear as a broad peak (δ 10–12 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- Melting Point : Compare observed values (e.g., 167–170°C) with literature data to verify consistency .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Strategies :

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to reduce side reactions.

- Temperature Control : Lower temperatures (0–5°C) may suppress dimerization or oxidation .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR)?

- Troubleshooting Steps :

- Deuterated Solvent Artifacts : Check for residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm).

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted starting material) .

- Dynamic Effects : Variable-temperature NMR to assess conformational exchange in the piperidine ring .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s physicochemical properties?

- Case Study :

-

Electron-Withdrawing Groups (e.g., -NO₂): Increase solubility in polar solvents but may reduce stability.

-

Steric Effects : Bulky substituents on the benzyl group hinder carboxylation, requiring harsher conditions .

Modification Impact on Solubility Impact on Stability -OCH₃ ↑ in polar solvents Slight decrease -Cl ↓ in water ↑ thermal stability

Q. How should researchers approach toxicity assessment given limited toxicological data?

- Recommendations :

- Analog Studies : Compare with structurally related piperidine derivatives (e.g., 4-methylpiperidine hydrochloride) known to cause respiratory irritation .

- In Vitro Testing : Use cell viability assays (e.g., MTT) on human epithelial cells to estimate cytotoxicity .

- Precautionary Measures : Assume moderate toxicity and adhere to ALARA (As Low As Reasonably Achievable) exposure limits .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

- Experimental Design :

- Stability Testing : Expose the compound to pH 2–12 buffers at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Key Findings :

- Acidic Conditions (pH < 4): Hydrolysis of the carboxylic acid group observed.

- Basic Conditions (pH > 10): Piperidine ring decomposition reported in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.